molecular formula C9H14O4 B14456905 Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate CAS No. 72184-71-5

Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B14456905
CAS No.: 72184-71-5
M. Wt: 186.20 g/mol
InChI Key: YRBUKTDOOFQXDK-RNFRBKRXSA-N
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Description

Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring substituted with a dioxolane moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where an alkene reacts with diiodomethane (CH2I2) in the presence of a zinc-copper couple.

    Introduction of the Dioxolane Moiety: The dioxolane ring can be introduced through a reaction between a diol and an aldehyde or ketone under acidic conditions.

    Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated systems can also be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dioxolane ring may be oxidized to form a corresponding lactone.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, facilitating interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopropane-1-carboxylate: Lacks the dioxolane moiety, making it less complex.

    Methyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclopropane-1,1-dicarboxylate: Contains two carboxylate groups, offering different reactivity.

Properties

CAS No.

72184-71-5

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-11-8(10)6-5-7(6)9-12-3-4-13-9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

YRBUKTDOOFQXDK-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2OCCO2

Canonical SMILES

CCOC(=O)C1CC1C2OCCO2

Origin of Product

United States

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